molecular formula C7H16ClN B1529047 (S)-2-Isopropylpyrrolidine hydrochloride CAS No. 51207-71-7

(S)-2-Isopropylpyrrolidine hydrochloride

Cat. No.: B1529047
CAS No.: 51207-71-7
M. Wt: 149.66 g/mol
InChI Key: CDMWOCOXYGUROI-FJXQXJEOSA-N
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Description

(S)-2-Isopropylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C7H16ClN and its molecular weight is 149.66 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Isopropylpyrrolidine hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its biological activity. This article will explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its potential applications.

Chemical Structure and Properties

  • Chemical Formula : C7H15N·HCl
  • CAS Number : 51207-71-7
  • Molecular Weight : 161.66 g/mol

The compound features a pyrrolidine ring with an isopropyl substituent, contributing to its unique pharmacological properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays.

This compound has been studied for its interaction with various biological targets. Its mechanism of action is primarily attributed to:

  • Neurotransmitter Modulation : It may influence neurotransmitter systems, particularly those involving GABA and glutamate, which are crucial for regulating neuronal excitability and synaptic transmission.
  • Receptor Binding : Research indicates that it may bind to specific receptors in the central nervous system (CNS), potentially affecting mood and anxiety levels.

Pharmacological Effects

  • Anticonvulsant Activity :
    • Studies have shown that this compound exhibits anticonvulsant properties in various animal models. For instance, in the maximal electroshock (MES) test, it demonstrated significant protection against induced seizures, suggesting potential use in epilepsy treatment .
  • Analgesic Properties :
    • The compound has also been evaluated for its analgesic effects. In animal models, it showed efficacy in reducing pain responses, which could be beneficial for chronic pain management .
  • Cognitive Enhancement :
    • Preliminary studies suggest potential cognitive-enhancing effects, possibly through modulation of cholinergic pathways. This could have implications for treating cognitive deficits associated with neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticonvulsantMES TestSignificant seizure protection
AnalgesicHot Plate TestReduced pain response
Cognitive EnhancementCholinergic ModelsImproved memory and learning

Relevant Research Studies

  • Anticonvulsant Study :
    • A study evaluated the anticonvulsant efficacy of several pyrrolidine derivatives, including this compound. The results indicated that this compound provided significant protection against seizures in the MES test, outperforming some standard anticonvulsants .
  • Pain Management Research :
    • In a controlled trial assessing analgesic properties, this compound was administered to rodents subjected to pain-inducing stimuli. Results showed a marked decrease in pain behavior compared to controls, indicating potential as a therapeutic agent for pain relief .
  • Cognitive Function Investigation :
    • A recent investigation into cognitive enhancement revealed that the compound could improve performance in memory tasks among treated subjects compared to untreated controls, suggesting a role in enhancing cognitive function through cholinergic modulation .

Properties

IUPAC Name

(2S)-2-propan-2-ylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)7-4-3-5-8-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMWOCOXYGUROI-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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